Ret-IN-7

RET Kinase Selectivity KDR/VEGFR2

Chronic in vivo RET inhibition is frequently confounded by off-target toxicities that erode data quality. RET-IN-7 eliminates this problem: a pyrrolo[2,3-d]pyrimidine tool compound with sub-micromolar RET activity, a >5-fold hERG safety margin over close analogs, and no KDR-driven vascular effects. • Proven oral efficacy at 10-30 mg/kg qd in KIF5B-RET & CCDC6-RET xenografts • Full PK profile enables exposure-target engagement correlation (AUC 136 h·μM) • Ideal chemical probe for on-target vs. off-target dissection vs. selpercatinib & pralsetinib Supplied as ≥98% solid with identity confirmation. Available for immediate global dispatch.

Molecular Formula C22H24ClFN6O2
Molecular Weight 458.9 g/mol
Cat. No. B10827816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRet-IN-7
Molecular FormulaC22H24ClFN6O2
Molecular Weight458.9 g/mol
Structural Identifiers
SMILESCOC(=O)NC12CCC(CC1)(CC2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=C(C=C5F)Cl)N
InChIInChI=1S/C22H24ClFN6O2/c1-32-20(31)29-21-2-5-22(6-3-21,7-4-21)30-10-13(17-18(26)27-11-28-19(17)30)12-8-16(25)14(23)9-15(12)24/h8-11H,2-7,25H2,1H3,(H,29,31)(H2,26,27,28)
InChIKeyFJTQBVRKZLEDPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RET-IN-7: Pyrrolo[2,3-d]pyrimidine RET Inhibitor


RET-IN-7 is a potent small-molecule inhibitor of the RET (REarranged during Transfection) receptor tyrosine kinase . It is chemically classified as a pyrrolo[2,3-d]pyrimidine derivative, identified as compound 1 in the foundational medicinal chemistry optimization studies by Mathison et al. [1]. The compound exhibits robust in vitro RET kinase inhibition and has demonstrated in vivo efficacy in RET-driven tumor xenograft models following multiday oral dosing in mice [1].

RET-IN-7: Not Interchangeable with Class Analogs


Within the pyrrolo[2,3-d]pyrimidine class, subtle structural variations lead to profound differences in antitarget selectivity (especially against KDR/VEGFR2), hERG liability, and consequently, the in vivo tolerability and therapeutic index [1]. As demonstrated in the lead optimization campaign for this scaffold, close analogs (e.g., compounds 10, 11, 12) exhibited substantially different profiles in these key safety and pharmacokinetic parameters, directly impacting their ability to achieve efficacious and well-tolerated exposures [2]. Therefore, simple substitution with an in-class compound bearing a similar core is not scientifically justified and may result in failed experiments or misleading conclusions due to unrecognized off-target effects or toxicity [3].

RET-IN-7: Quantitative Differentiation Evidence


Superior Kinase Selectivity vs. Cabozantinib

RET-IN-7 (compound 1) exhibits a significantly improved selectivity profile against KDR (VEGFR2) compared to the multi-kinase inhibitor cabozantinib, a common clinical comparator [1]. This differentiation is quantified through both in vitro enzymatic assays and a functional in vivo vascular permeability (Miles) assay [1]. In the Miles assay, cabozantinib induced a significant increase in vascular permeability at its tumor stasis dose (60 mg/kg), whereas RET-IN-7 did not significantly impact vascular permeability in non-tumor-bearing mice [1].

RET Kinase Selectivity KDR/VEGFR2 Off-target Toxicity Miles Assay

hERG Safety Margin Advantage vs. Compound 11

Optimization of the pyrrolo[2,3-d]pyrimidine scaffold aimed to mitigate hERG (human Ether-à-go-go-Related Gene) channel inhibition, a key liability for cardiac toxicity [1]. RET-IN-7 (compound 1) demonstrates a substantial improvement in its in vivo hERG safety margin compared to the earlier lead compound 11 [1]. This is evidenced by both a higher hERG binding IC50 and a significantly larger safety window calculated from free plasma concentrations at the efficacious dose [1].

hERG Cardiotoxicity Safety Margin In Vivo Tolerability Patch Clamp

Tumor Regression with Improved PK vs. Prior Leads

RET-IN-7 (compound 1) was identified as the lead candidate from a series of pyrrolo[2,3-d]pyrimidine analogs due to its superior in vivo efficacy profile [1]. It achieves significant tumor regression at a lower or comparable oral dose compared to its precursor compounds, driven by an optimized balance of cellular potency and pharmacokinetic (PK) exposure [1].

In Vivo Efficacy Xenograft Tumor Regression Pharmacokinetics Oral Bioavailability

RET-IN-7: Validated Application Scenarios


In Vivo Models with Wide Therapeutic Window

RET-IN-7 is the optimal choice for chronic, multiday in vivo xenograft studies (e.g., KIF5B-RET or CCDC6-RET driven models) where minimizing off-target toxicities is paramount. Its validated >5-fold larger hERG safety margin compared to compound 11 [1] and lack of KDR-driven vascular effects compared to cabozantinib [1] enable sustained dosing at 10-30 mg/kg, po, qd to achieve robust tumor regression without confounding adverse events [1].

Benchmarking vs. Clinical RET Inhibitors

As a tool compound with well-characterized selectivity and in vivo PK/PD, RET-IN-7 is ideal for comparative studies against FDA-approved RET inhibitors like selpercatinib and pralsetinib. Given the established differences in toxicity profiles between these clinical agents [2], RET-IN-7 provides a valuable, well-tolerated chemical probe for dissecting on-target versus off-target mechanisms in preclinical models of RET-altered cancers.

PK/PD Modeling of RET Inhibition

The comprehensive PK dataset for RET-IN-7, including free plasma concentrations, oral bioavailability, and dose-proportional exposure [1], makes it a superior candidate for PK/PD studies. Researchers can use the established efficacious AUC (136 h*μM) and Cmax (8.4 μM) values to correlate exposure with target engagement and tumor response, a critical step for translational research that is not possible with less characterized in-class analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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